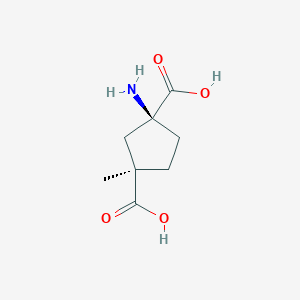

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid

Description

(1S,3R)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid (hereafter referred to by its full name) is a conformationally constrained glutamate analog that acts as a selective agonist for metabotropic glutamate receptors (mGluRs), particularly group I subtypes (mGluR1 and mGluR5). It is structurally distinguished by its cyclopentane backbone with stereospecific substitutions at positions 1 and 3, conferring unique pharmacological properties. The compound potentiates NMDA receptor-mediated responses in cortical and hippocampal neurons by increasing receptor affinity for agonists , while also modulating synaptic plasticity and excitotoxicity via mGluR-dependent pathways . Its stereochemistry and functional selectivity make it a critical tool for studying mGluR signaling and cross-talk with ionotropic glutamate receptors.

Properties

CAS No. |

207983-50-4 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8+/m1/s1 |

InChI Key |

YRYVQXINPRUUBR-SFYZADRCSA-N |

Isomeric SMILES |

C[C@]1(CC[C@](C1)(C(=O)O)N)C(=O)O |

Canonical SMILES |

CC1(CCC(C1)(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategies

The synthesis of (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid typically involves the following key steps:

- Construction of the cyclopentane ring with appropriate substitution and stereochemistry.

- Introduction of the amino group at position 1.

- Installation of carboxylic acid groups at positions 1 and 3.

- Stereoselective control to ensure the (1S,3R) configuration.

Two primary approaches are reported in the literature:

Stereoselective Conjugate Addition to Cyclopentene Derivatives

One method involves the stereoselective conjugate radical addition to an optically active cyclopentene derivative or oxazolidinone acceptor. This approach uses chiral auxiliaries derived from amino acid derivatives such as (R)-5’-methylcysteine to induce stereoselectivity during the addition of nucleophiles or radicals to the cyclopentene ring. The process typically proceeds as follows:

- Preparation of an optically active oxazolidinone derivative of cyclopentene.

- Radical or nucleophilic addition to the double bond with stereocontrol.

- Hydrolysis of the oxazolidinone to release the amino acid.

- Deprotection steps to yield the free amino acid with high enantiomeric excess (85–89%).

This method is advantageous for introducing heterocyclic or alkyl substituents at specific positions while maintaining stereochemical integrity.

Alkylation of Cyclopentane-1,3-dicarboxylate Derivatives

Another widely used approach starts from cyclopentane-1,3-dicarboxylic acid or its derivatives:

- The starting material is converted to a protected cyclopentane-1,3-dicarboxylate.

- The amino group is introduced via substitution or reductive amination.

- The 3-methyl substituent is introduced through α-alkylation using strong bases such as potassium bis(trimethylsilyl)amide (KN(TMS)2) at low temperatures (-78 °C), followed by reaction with methylating agents.

- The stereochemistry is controlled by the choice of reagents and reaction conditions to favor the trans (1S,3R) isomer.

- Final deprotection and purification yield the target amino acid.

This method is supported by literature reports indicating high selectivity for the α-alkylated products and the ability to obtain diastereomeric mixtures that can be separated.

Detailed Synthetic Route Example

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Preparation of cyclopentane-1,3-dicarboxylate derivative | Protection of carboxyl groups (e.g., esterification) | Protected intermediate | Protecting groups improve selectivity |

| 2. Introduction of amino group | Reductive amination or substitution with azide followed by reduction | Amino-substituted intermediate | Ensures amino group at C1 |

| 3. α-Alkylation at C3 | Treatment with KN(TMS)2 at -78 °C, then methyl iodide | Introduction of methyl group at C3 | Controls stereochemistry |

| 4. Deprotection | Acidic or basic hydrolysis | Free amino acid | Final purification step |

Stereochemical Considerations and Purification

- The stereochemical outcome is critical for biological activity. The (1S,3R) isomer is favored for its potency as an agonist at metabotropic glutamate receptors.

- Diastereomeric mixtures may form during alkylation; chromatographic or crystallization techniques are used for separation.

- Enantiomeric excesses of 85–89% have been reported when chiral auxiliaries are employed.

Research Findings and Biological Relevance

- This compound analogues have been studied for their selective activation of mGluRs, with the (1S,3R) isomer showing full efficacy and higher potency compared to racemic mixtures or other stereoisomers.

- The conformational restriction provided by the cyclopentane ring and methyl substitution enhances receptor selectivity and potency.

- Synthetic analogues with modifications at the 3-position have been explored to optimize receptor subtype selectivity and pharmacological profiles.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Acts as a potent agonist of metabotropic glutamate receptors, which are crucial in neurotransmission.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects by acting as an agonist of metabotropic glutamate receptors. These receptors are coupled to GTP-binding proteins and activate intracellular second messenger cascades. The activation of these receptors modulates synaptic transmission and neuronal excitability by affecting ion channels and other signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (1S,3R)- vs. (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic Acid

The stereoisomer (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid exhibits markedly reduced potency and efficacy compared to the (1S,3R)-form. In neonatal rat hippocampal slices, (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid stimulates phosphoinositide hydrolysis with twice the potency and full efficacy relative to its enantiomer, which shows partial agonist activity . This difference underscores the critical role of stereochemistry in mGluR activation.

| Parameter | (1S,3R)-Isomer | (1R,3S)-Isomer |

|---|---|---|

| EC₅₀ for PI Hydrolysis | ~30 µM | ~60 µM |

| Efficacy (% of max) | 100% | 50% |

| NMDA Potentiation | Yes | No |

Group I mGluR Agonists: Comparison with DHPG

(RS)-3,5-Dihydroxyphenylglycine (DHPG), a selective group I mGluR agonist, shares functional outcomes with this compound, such as inducing limbic seizures and excitotoxicity via mGluR1/5 activation . However, key differences include:

- Pathway Specificity: DHPG exclusively activates phospholipase C (PLC)-coupled mGluRs, while this compound induces burst firing in dorsolateral septal nucleus neurons independent of PLC and inositol triphosphate (IP₃) .

- NMDA Modulation: this compound enhances NMDA responses by increasing agonist affinity , whereas DHPG primarily amplifies NMDA currents through protein kinase C (PKC)-dependent phosphorylation .

Group III mGluR Ligands: Contrast with L-AP4

L-2-Amino-4-phosphonobutyric acid (L-AP4), a group III mGluR agonist, shows divergent receptor selectivity and functional effects:

- Potency: L-AP4 binds mGluR4 with 10-fold higher affinity than this compound .

- Downstream Effects: Unlike this compound, L-AP4 inhibits adenylate cyclase and suppresses neurotransmitter release in presynaptic terminals .

Broad-Spectrum Agonists: trans-ACPD

The racemic mixture (±)-trans-ACPD contains equal parts (1S,3R)- and (1R,3S)-isomers. While trans-ACPD activates both group I and II mGluRs, the (1S,3R)-isomer is 30-fold more potent in stimulating phosphoinositide hydrolysis and lacks affinity for NMDA receptors, unlike the racemate .

Antagonist Interactions

- AIDA: The mGluR1 antagonist 1-aminoindan-1,5-dicarboxylic acid (AIDA) competitively inhibits this compound-induced phosphoinositide hydrolysis (pA₂ = 4.21), confirming its group I selectivity .

- MCPG: (S)-α-Methyl-4-carboxyphenylglycine (MCPG) non-selectively blocks group I mGluRs but shows negligible activity against this compound at mGluR4 .

Functional and Regional Specificity

- NMDA Potentiation: In cortical slices, this compound enhances NMDA responses by increasing agonist affinity (reduced EC₅₀) without altering maximal efficacy . Conversely, in striatal and mesencephalic neurons, it inhibits NMDA currents, highlighting region-dependent signaling .

- Excitotoxicity : The compound induces neuronal death in vivo via group I mGluRs, mirroring DHPG but contrasting with group III agonists like L-AP4, which are neuroprotective .

Biological Activity

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid, commonly referred to as 1S,3R-ACPD, is a compound of significant interest in neuropharmacology due to its interactions with metabotropic glutamate receptors. This article explores the biological activity of 1S,3R-ACPD, highlighting its mechanisms of action, potency, and potential therapeutic applications.

- Molecular Formula : C8H13NO4

- Molecular Weight : 187.19 g/mol

- CAS Number : 207983-50-4

1S,3R-ACPD acts primarily as a selective agonist for metabotropic glutamate receptors (mGluRs). It has been shown to stimulate phosphoinositide hydrolysis in brain tissue, particularly in the hippocampus, which is crucial for synaptic plasticity and memory formation.

Key Findings:

- Potency and Efficacy : 1S,3R-ACPD demonstrates up to 30 times more potency in activating mGluRs compared to its structural isomer 1R,3S-ACPD. In neonatal and adult rat hippocampal slices, it stimulated [^3H]phosphoinositide hydrolysis with full efficacy and significantly higher potency than other known agonists like (+/-)-trans-ACPD .

- Induction of Burst Firing : Studies indicate that 1S,3R-ACPD can induce burst firing in neurons via an inositol trisphosphate-independent pathway. The effective concentration for inducing this burst firing was found to be around 5 µM , with maximal effects at 10 µM .

Comparative Biological Activity

| Compound | Potency (relative) | Efficacy | Mechanism of Action |

|---|---|---|---|

| 1S,3R-ACPD | High | Full | mGluR agonist; stimulates phosphoinositide hydrolysis |

| 1R,3S-ACPD | Low | Low | Less effective at mGluRs |

| (+/-)-trans-ACPD | Moderate | Variable | mGluR agonist; less selective |

Study on Hippocampal Neurons

A study conducted by S. M. H. et al. demonstrated that 1S,3R-ACPD significantly enhances synaptic responses in hippocampal neurons. The compound was administered in various concentrations (5 µM to 100 µM), revealing a dose-dependent increase in synaptic plasticity markers such as long-term potentiation (LTP) and burst firing activity .

Implications for Neurological Disorders

The ability of 1S,3R-ACPD to modulate glutamatergic signaling suggests potential therapeutic applications in conditions such as:

- Alzheimer's Disease : By enhancing synaptic plasticity.

- Schizophrenia : Due to its effects on neurotransmitter systems.

Q & A

Q. What are the primary biological targets of (1S,3R)-ACPD in neuropharmacological research, and how does its stereochemistry influence receptor binding?

(1S,3R)-ACPD is a broad-spectrum agonist for metabotropic glutamate receptors (mGluRs), primarily targeting group I (mGluR1/5) and group II/III (mGluR2/3/4/6/7/8) subtypes. Its stereochemistry is critical for receptor specificity: the (1S,3R) configuration ensures optimal alignment with the ligand-binding domain of mGluRs, as shown by its reduced potency in truncated receptor constructs lacking key extracellular domains . Methodologically, radioligand binding assays (e.g., using [³H]-labelled ACPD) in transfected HEK cells or brain tissue homogenates are employed to quantify affinity and selectivity .

Q. Which synthetic strategies ensure enantiomeric purity of (1S,3R)-ACPD, and how is stereochemical fidelity validated?

Synthesis typically involves stereoselective cyclization of glutamic acid derivatives or asymmetric catalysis to install the (1S,3R) configuration. Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or NMR spectroscopy with chiral shift reagents. Evidence from PubChem data indicates a molecular weight of 173.17 g/mol and an InChIKey (LNGJOYPCXLOTKL-SYDPRGILSA-N) for structural verification .

Advanced Research Questions

Q. How does (1S,3R)-ACPD modulate synaptic plasticity through NMDA receptor cross-talk, and what experimental models elucidate this interaction?

(1S,3R)-ACPD potentiates NMDA receptor currents via mGluR-dependent signaling pathways, enhancing long-term potentiation (LTP) in hippocampal slices. Experimental protocols involve co-applying (1S,3R)-ACPD (10–50 µM) with NMDA receptor antagonists (e.g., D-AP5) in Mg²⁺-free artificial cerebrospinal fluid (aCSF) while recording field excitatory postsynaptic potentials (fEPSPs) . Contradictory effects (e.g., LTD induction) are observed in cerebellar Purkinje cells, highlighting brain-region-specific signaling cascades .

Q. Why does (1S,3R)-ACPD exhibit higher potency at truncated mGluR4 receptors compared to full-length receptors, and how should this impact experimental design?

Truncated mGluR4 receptors (lacking the Venus flytrap domain) show 2–3× higher ACPD binding affinity due to reduced steric hindrance. Researchers must validate findings using full-length receptors in native systems (e.g., rat hippocampal neurons) or HEK293 cells expressing glycosylated receptors to avoid artifacts. Deglycosylation assays (e.g., PNGase F treatment) confirm receptor integrity .

Q. How do structural analogs like ACPT-I differ pharmacologically from (1S,3R)-ACPD, and what assays differentiate their functional effects?

ACPT-I ((1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid) exhibits higher selectivity for mGluR4 due to its additional carboxyl group. Functional assays include:

Q. What methodological approaches resolve contradictions in (1S,3R)-ACPD’s role in amyloid precursor protein (APP) processing?

In retinal neurons, (1S,3R)-ACPD increases non-amyloidogenic sAPPα fragments via mGluR-dependent α-secretase activation. However, in cortical neurons, it promotes Aβ production through β-secretase. Researchers use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.